BenchChemオンラインストアへようこそ!

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Based Design

tert-Butyl 1‑carbamoyl‑6‑azaspiro[2.5]octane‑6‑carboxylate (CAS 1160247‑14‑2) is a spirocyclic building block that incorporates a Boc‑protected piperidine ring fused to a cyclopropane bearing a primary carboxamide group. With a molecular formula of C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g·mol⁻¹, it presents three hydrogen‑bond acceptors, one hydrogen‑bond donor, and a computed XLogP3 of 0.7.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 1160247-14-2
Cat. No. B1528033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
CAS1160247-14-2
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)N
InChIInChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-9(13)10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)
InChIKeyHQXARKCBWUAVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 1‑Carbamoyl‑6‑azaspiro[2.5]octane‑6‑carboxylate (CAS 1160247‑14‑2) – Properties & Differentiation


tert-Butyl 1‑carbamoyl‑6‑azaspiro[2.5]octane‑6‑carboxylate (CAS 1160247‑14‑2) is a spirocyclic building block that incorporates a Boc‑protected piperidine ring fused to a cyclopropane bearing a primary carboxamide group [1]. With a molecular formula of C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g·mol⁻¹, it presents three hydrogen‑bond acceptors, one hydrogen‑bond donor, and a computed XLogP3 of 0.7 [1]. These physiochemical features make it a moderately polar, compact scaffold that is well‑suited for fragment‑based and structure‑based drug discovery programs where sp³‑rich, three‑dimensional fragments are sought to improve lead‑likeness and target selectivity.

Why Simple Substitution with Unsubstituted or Amino‑Substituted 6‑Azaspiro[2.5]octane Analogs Compromises Project Outcomes


Unlike the unsubstituted analogue (CAS 955028‑67‑8) or the 1‑oxa (CAS 147804‑30‑6) and 1‑amino (CAS 1233323‑55‑1) variants, the target compound’s C‑1 carboxamide provides a unique combination of hydrogen‑bond donor and acceptor capacity, higher topological polar surface area (72.6 Ų vs. 29.5–55.6 Ų), and significantly lower lipophilicity (XLogP3 0.7 vs. 1.0–2.6) [1][2][3][4]. These differences directly affect solubility, permeability, and the ability to form directional hydrogen‑bonds with biological targets. Consequently, simply replacing it with a closest‑in‑class analogue risks losing critical binding interactions, altering ADME profiles, and ultimately invalidating structure‑activity relationship (SAR) hypotheses – a risk that can only be mitigated by purchasing the exact compound.

Quantitative Head‑to‑Head Comparison: tert-Butyl 1‑Carbamoyl‑6‑azaspiro[2.5]octane‑6‑carboxylate vs. Closest Analogs


Hydrogen‑Bond Donor Count: The Carboxamide Distinction

The target compound possesses one hydrogen‑bond donor (HBD) from its primary carboxamide moiety, whereas the unsubstituted (CAS 955028‑67‑8) and 1‑oxa (CAS 147804‑30‑6) analogues have zero HBD [1][2][3][4]. The 1‑amino analogue (CAS 1233323‑55‑1) also has one HBD, but the donor geography and electronic character of an amine differ markedly from that of an amide, leading to distinct binding patterns.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Based Design

Topological Polar Surface Area (TPSA): Enhanced Polarity and Solubility

The target compound exhibits a TPSA of 72.6 Ų, which is 2.5‑fold higher than the unsubstituted analogue (29.5 Ų), 1.7‑fold higher than the 1‑oxa analogue (42.1 Ų), and 1.3‑fold higher than the 1‑amino analogue (55.6 Ų) [1][2][3][4]. This places the compound in a more favourable range for oral bioavailability while still maintaining acceptable membrane permeability for CNS targets (typically TPSA < 90 Ų).

ADME Prediction Physicochemical Profiling Lead Optimization

Lipophilicity (XLogP3): Balanced Polarity for CNS and Beyond

With an XLogP3 of 0.7, the target compound is significantly less lipophilic than the unsubstituted analogue (XLogP3 2.6) and moderately less lipophilic than the 1‑oxa (1.1) and 1‑amino (1.0) analogues [1][2][3][4]. This lower lipophilicity is expected to reduce non‑specific protein binding and CYP‑mediated metabolism, leading to improved pharmacokinetic profiles.

CNS Drug Discovery Lipophilic Ligand Efficiency Permeability

Rotatable Bond Count: Conformational Flexibility for Binding Site Adaptation

The target compound contains three rotatable bonds, one more than the unsubstituted (2), 1‑oxa (2), and 1‑amino (2) analogues [1][2][3][4]. The additional rotatable bond resides in the carbamoyl side chain, enabling induced‑fit binding without substantially increasing the entropic penalty.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Precision Application Scenarios for tert-Butyl 1‑Carbamoyl‑6‑azaspiro[2.5]octane‑6‑carboxylate


Fragment‑Based Lead Discovery Requiring Polar, sp³‑Rich Scaffolds

With a TPSA of 72.6 Ų, an XLogP3 of 0.7, and one hydrogen‑bond donor, this building block is ideally suited for fragment libraries where balanced polarity and three‑dimensional shape are required to probe novel binding sites [1]. Its low molecular weight (254.33 Da) and moderate complexity (365) keep it within fragment‑like property space, making it a high‑priority purchase for fragment‑based screening campaigns.

Synthesis of CNS‑Penetrant Candidates with Tuned Lipophilicity

The compound’s XLogP3 of 0.7 places it close to the CNS multiparameter optimisation sweet spot (1–3), while its TPSA of 72.6 Ų remains below the 90 Ų threshold associated with good brain permeability [1][2]. Researchers developing CNS therapeutics can therefore use this scaffold as a starting point to install additional lipophilic groups without exceeding desirable CNS drug‑like limits.

Selective Receptor Modulation via Carboxamide‑Directed Hydrogen Bonding

Unlike the unsubstituted or oxa‑bridged analogues, the primary carboxamide at position 1 provides both a hydrogen‑bond donor and acceptor, capable of engaging backbone amides or side‑chain residues in GPCRs, kinases, and proteases [1][3][4]. Medicinal chemists targeting a specific subtype should procure this compound when the pharmacophore hypothesis requires a geometrically defined, neutral HBD.

Chemical Biology Probe Design Requiring Orthogonal Protecting Group Strategy

The Boc‑protected piperidine nitrogen allows for selective deprotection and subsequent functionalisation without affecting the carboxamide, enabling the construction of bifunctional probes for chemical biology [1]. This orthogonal reactivity is not available in analogues that lack either the amine protection or the carboxamide handle, justifying its selection for multi‑step synthetic routes.

Quote Request

Request a Quote for Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.